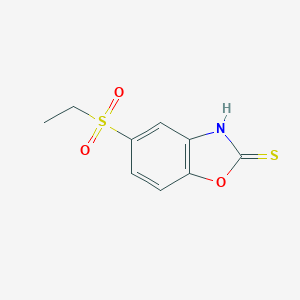![molecular formula C15H10ClNO2 B184815 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one CAS No. 40728-69-6](/img/structure/B184815.png)
7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one, also known as CTB, is a synthetic compound that belongs to the benzoxazine family. It is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and materials science.
作用機序
The exact mechanism of action of 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one is not fully understood. However, several studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in various physiological processes. 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has also been shown to interact with DNA and RNA, which may contribute to its pharmacological effects.
生化学的および生理学的効果
7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses, such as HIV and hepatitis B virus.
実験室実験の利点と制限
7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has several advantages for use in lab experiments. It is a stable and relatively non-toxic compound that can be easily synthesized in large quantities. However, it also has some limitations, such as its limited solubility in water and its potential to form aggregates in solution.
将来の方向性
There are several potential future directions for research on 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one. One area of interest is the development of 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the investigation of 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one as a potential therapeutic agent for the treatment of various diseases, such as cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one and its potential interactions with other molecules in biological systems.
合成法
The synthesis of 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one involves the condensation of 2-aminophenol with p-tolualdehyde in the presence of chloroacetic acid and acetic anhydride. The resulting product is then treated with sodium hydroxide to obtain the final compound. The synthesis of 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has been optimized by several researchers, and various modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antiviral properties. 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
特性
CAS番号 |
40728-69-6 |
|---|---|
製品名 |
7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one |
分子式 |
C15H10ClNO2 |
分子量 |
271.7 g/mol |
IUPAC名 |
7-chloro-2-(4-methylphenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C15H10ClNO2/c1-9-2-4-10(5-3-9)14-17-13-8-11(16)6-7-12(13)15(18)19-14/h2-8H,1H3 |
InChIキー |
RRJLRMAQHMFYPK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |
その他のCAS番号 |
40728-69-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




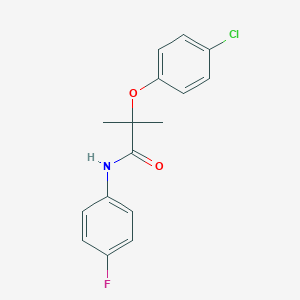
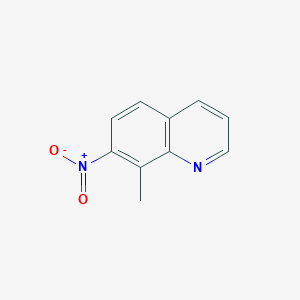

![5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184741.png)
![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184743.png)
![2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde](/img/structure/B184744.png)
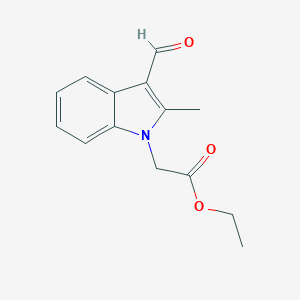
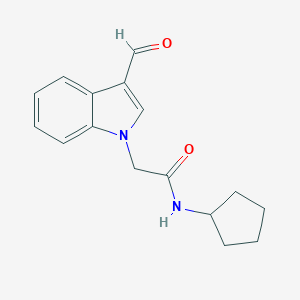
![2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B184748.png)
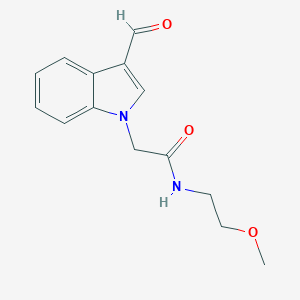
![1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184751.png)
![N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide](/img/structure/B184754.png)
